N-(pyridin-4-yl)-3-(1H-pyrrol-1-yl)benzamide
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Overview
Description
N-(pyridin-4-yl)-3-(1H-pyrrol-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a pyridine ring, a pyrrole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-4-yl)-3-(1H-pyrrol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with an appropriate acylating agent, such as acyl chloride or anhydride, under basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a condensation reaction between the benzamide core and a pyrrole derivative, such as 1H-pyrrole-1-carboxaldehyde, in the presence of a suitable catalyst.
Attachment of the Pyridine Ring: The final step involves the coupling of the pyridine ring to the benzamide-pyrrole intermediate. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(pyridin-4-yl)-3-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(pyridin-4-yl)-3-(1H-pyrrol-1-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(pyridin-4-yl)-3-(1H-pyrrol-1-yl)benzamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors. The binding of the compound to its target can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effect.
Comparison with Similar Compounds
N-(pyridin-4-yl)-3-(1H-pyrrol-1-yl)benzamide can be compared with other similar compounds, such as:
N-(pyridin-4-yl)-3-(1H-pyrazol-1-yl)benzamide: This compound has a pyrazole ring instead of a pyrrole ring, which can lead to differences in its chemical reactivity and biological activity.
N-(pyridin-4-yl)-3-(1H-imidazol-1-yl)benzamide: This compound contains an imidazole ring, which can affect its binding affinity to certain biological targets.
N-(pyridin-4-yl)-3-(1H-triazol-1-yl)benzamide: The presence of a triazole ring can impart unique properties to the compound, such as increased stability or altered electronic characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H13N3O |
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Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-pyridin-4-yl-3-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C16H13N3O/c20-16(18-14-6-8-17-9-7-14)13-4-3-5-15(12-13)19-10-1-2-11-19/h1-12H,(H,17,18,20) |
InChI Key |
NHOZQWLXCRVYHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
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